molecular formula C18H20BrN3O B2639277 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2320505-49-3

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2639277
CAS No.: 2320505-49-3
M. Wt: 374.282
InChI Key: ZGNIPPRQNUBRKQ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a bromo group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the presence of both a bromo-substituted benzamide and a dicyclopropyl-substituted pyrazole moiety. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-3-1-2-14(10-15)18(23)20-8-9-22-17(13-6-7-13)11-16(21-22)12-4-5-12/h1-3,10-13H,4-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNIPPRQNUBRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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